pKa-Driven Differentiation: 2,2,2-Trifluoroethylamine vs. Alkylamines and Partially Fluorinated Analogs
The basicity of 2,2,2-trifluoroethylamine (TFEA) is substantially lower than that of non-fluorinated alkylamines and its partially fluorinated analogs, a direct consequence of the strong electron-withdrawing inductive effect of the -CF₃ group. This is quantified by the pKa of its conjugate acid, which is ~5.5-5.7, compared to ~10.8 for ethylamine, ~10.6-10.7 for propylamine, ~8.9 for 2-fluoroethylamine, and ~7.2 for 2,2-difluoroethylamine [1][2][3][4]. This difference of 5 orders of magnitude in acidity constant translates to a markedly different protonation state at physiological and near-neutral pH, dictating its unique behavior in chemical and biological systems.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | 5.5 - 5.7 |
| Comparator Or Baseline | Ethylamine: 10.8; Propylamine: 10.6-10.7; 2-Fluoroethylamine: 8.9; 2,2-Difluoroethylamine: 7.2 |
| Quantified Difference | TFEA is >5 pKa units less basic than ethylamine, ~3 units less basic than 2-fluoroethylamine, and ~1.5 units less basic than 2,2-difluoroethylamine. |
| Conditions | Measured in aqueous solution; pKa values for conjugate acids. |
Why This Matters
This fundamental property dictates that TFEA will be predominantly unprotonated at neutral pH, unlike its more basic analogs, which is crucial for applications requiring a non-basic nitrogen or specific buffering capacity.
- [1] PMC Table 3. Trifluoroethylamine pKa 5.7. March 2010. View Source
- [2] Biorxiv. A universal buffer system for native LC-MS analysis... 2-fluoroethylamine (MFEA, pKa 8.9), 2,2-difluoroethylamine (DFEA, pKa 7.2), and 2,2,2-trifluoroethylamine (TFEA, pKa 5.5). November 2025. View Source
- [3] Wikipedia. Ethylamine. pKa: 10.8. Accessed April 2026. View Source
- [4] Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. 2023. pKa of 7.2 and 5.5 for DFEA and TFEA. View Source
